molecular formula C17H13NO3 B3905405 (3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one

(3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one

Cat. No.: B3905405
M. Wt: 279.29 g/mol
InChI Key: NVAIVXXZERXJAN-GXDHUFHOSA-N
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Description

(3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one is a synthetic organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one typically involves the condensation of 4-methoxybenzaldehyde with pyridine-4-carbaldehyde in the presence of a base, followed by cyclization to form the furan ring. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

    Substitution: The methoxy group and the furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction could produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in materials science, such as the development of organic semiconductors or other functional materials.

Mechanism of Action

The mechanism of action of (3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3E)-5-(4-hydroxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one: Similar structure with a hydroxy group instead of a methoxy group.

    (3E)-5-(4-chlorophenyl)-3-(pyridin-4-ylmethylidene)furan-2-one: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one may confer unique properties such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

(3E)-5-(4-methoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-15-4-2-13(3-5-15)16-11-14(17(19)21-16)10-12-6-8-18-9-7-12/h2-11H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAIVXXZERXJAN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC=NC=C3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=NC=C3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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